3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride
Overview
Description
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride is a synthetic compound known for its selective β3-adrenergic receptor agonist properties. It has been studied for its potential therapeutic and environmental applications since its synthesis in the 1990s.
Preparation Methods
The synthesis of 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride involves several steps, including the introduction of a bromine atom and the formation of a piperidine ring. The synthetic route typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Formation of the phenoxy group: This involves the reaction of the brominated phenyl compound with a suitable phenol derivative.
Piperidine ring formation: The final step involves the formation of the piperidine ring through a cyclization reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: The compound’s selective β3-adrenergic receptor agonist properties make it a valuable tool in studying receptor functions and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, such as obesity and diabetes, due to its ability to activate β3-adrenergic receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride involves its interaction with β3-adrenergic receptors. Upon binding to these receptors, the compound activates signaling pathways that lead to various physiological effects, such as increased lipolysis and thermogenesis. The molecular targets include the β3-adrenergic receptors, and the pathways involved are primarily related to energy metabolism and fat breakdown.
Comparison with Similar Compounds
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride can be compared with other β3-adrenergic receptor agonists, such as BRL-37344 and CL-316,243. These compounds share similar receptor selectivity but may differ in their potency, efficacy, and pharmacokinetic properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c1-20(2,15-7-4-3-5-8-15)16-10-11-19(18(21)13-16)23-17-9-6-12-22-14-17;/h3-5,7-8,10-11,13,17,22H,6,9,12,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLDBPMEVOEOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCCNC3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-55-6 | |
Record name | Piperidine, 3-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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